2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride

Medicinal Chemistry Synthetic Building Blocks Physicochemical Properties

This heterocyclic sulfonyl chloride features a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline core, yielding derivatives with potent antimicrobial activity (MIC as low as 2.44 μM) and DNA gyrase inhibition comparable to Norfloxacin (IC50 15-24 μM). Its hydrophilic XLogP3 of 0.2 ensures aqueous solubility for streamlined synthesis. The two H-bond donors enable precise target engagement. Well-characterized density (1.649 g/cm³) ensures reproducible handling. Ideal for building targeted sulfonamide libraries. Inquire now.

Molecular Formula C8H5ClN2O4S
Molecular Weight 260.65 g/mol
CAS No. 952-10-3
Cat. No. B1309636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
CAS952-10-3
Molecular FormulaC8H5ClN2O4S
Molecular Weight260.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)C(=O)N2
InChIInChI=1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)
InChIKeyVJHXFHCNOUEKQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (CAS 952-10-3): A Reactive Sulfonyl Chloride Building Block for Heterocyclic Synthesis


2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (CAS 952-10-3) is a heterocyclic sulfonyl chloride derivative featuring a quinoxaline-2,3-dione core [1]. Its molecular formula is C8H5ClN2O4S, and its molecular weight is 260.65 g/mol [2]. The compound is a versatile electrophilic reagent for the synthesis of sulfonamide, sulfonate, and sulfonyl-containing derivatives, with demonstrated utility in medicinal chemistry for generating bioactive molecules with antimicrobial and DNA gyrase inhibitory properties [1].

Why 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Cannot Be Simply Replaced by Other Quinoxaline Sulfonyl Chlorides


The dioxo substitution at the 2,3-positions of the tetrahydroquinoxaline core imparts a unique electronic and steric environment that directly influences the reactivity of the 6-sulfonyl chloride group and the biological activity of its derivatives. Substituting with a quinoxaline-6-sulfonyl chloride lacking the dioxo moiety [1] results in a different molecular weight (228.66 vs 260.65 g/mol) and significantly altered physicochemical properties [2]. This substitution is not a trivial isosteric replacement; the presence of the two carbonyl groups alters the electron density of the heterocycle, impacting both the rate of sulfonamide bond formation and the subsequent interaction of derived molecules with biological targets such as DNA gyrase [3].

Quantitative Differentiation of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (CAS 952-10-3) Against In-Class Analogs


Molecular Weight and Physicochemical Property Comparison

The molecular weight of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is 260.65 g/mol [1]. In contrast, the non-dioxo analog quinoxaline-6-sulfonyl chloride (CAS 692737-70-5) has a molecular weight of 228.66 g/mol [2]. This difference of 32.0 g/mol (14% increase) reflects the additional two oxygen atoms on the heterocyclic ring. Furthermore, the target compound has an XLogP3 value of 0.2, significantly lower than the 1.5 XLogP3 of quinoxaline-6-sulfonyl chloride [1][2], indicating a notable difference in lipophilicity that will affect both solubility and membrane permeability of derived molecules.

Medicinal Chemistry Synthetic Building Blocks Physicochemical Properties

Antimicrobial Activity of Derived Sulfonylquinoxalines Against Drug-Resistant Strains

Derivatives synthesized from 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride demonstrated antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.44 to 180.14 μM against Gram-positive and Gram-negative bacteria and fungi [1]. Notably, compound 7a, a derivative, exhibited comparable antibacterial activity against multi-drug resistant strains (MIC 4.91-9.82 μM) to the reference drug Norfloxacin (MIC 2.44-9.80 μM) [1]. Additionally, these derivatives acted as DNA gyrase inhibitors with IC50 values in the range of 15.69-23.72 μM [1].

Antimicrobial Research DNA Gyrase Inhibition Multi-Drug Resistant Bacteria

Hydrogen Bond Donor Count and Impact on Derivative Binding Interactions

The target compound possesses two hydrogen bond donors (HBD) from its tetrahydroquinoxaline-2,3-dione core [1]. In contrast, the non-dioxo analog quinoxaline-6-sulfonyl chloride has zero hydrogen bond donors [2]. This structural feature is critical for molecular recognition, as the HBDs can participate in key interactions with biological targets. Molecular docking studies of sulfonylquinoxaline derivatives derived from the target compound into the DNA gyrase binding site confirmed that the hybridization of the quinoxaline scaffold with SO2 and morpholine moieties is a promising strategy for designing new DNA gyrase binders [3].

Computational Chemistry Structure-Activity Relationship Drug Design

Density and Physical Form Specifications for Material Handling

The density of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is reported as 1.649 g/cm³ (theoretical) and appears as a powder [1]. This compares to the structurally distinct 7-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride hydrochloride (CAS 955-71-5), which has a density of approximately 1.68 g/cm³ [2] and appears as an off-white solid . The difference in physical form and density are critical for accurate weighing and formulation during synthesis.

Process Chemistry Material Safety Laboratory Procurement

Optimal Application Scenarios for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (CAS 952-10-3) Based on Quantitative Evidence


Synthesis of Antimicrobial Sulfonamide Libraries Targeting DNA Gyrase

The compound is ideal for generating libraries of sulfonamide and sulfonate derivatives for antimicrobial screening. The evidence shows that derivatives exhibit potent activity against drug-resistant strains with MIC values as low as 2.44 μM and DNA gyrase inhibition in the 15-24 μM range, directly comparable to Norfloxacin [1].

Medicinal Chemistry Campaigns Requiring Tuned Lipophilicity

With a low calculated XLogP3 of 0.2 [1], this building block is advantageous for projects requiring aqueous-soluble intermediates. It provides a stark contrast to the more lipophilic quinoxaline-6-sulfonyl chloride (XLogP3 1.5) [2], allowing medicinal chemists to modulate physicochemical properties without switching scaffolds.

Structure-Based Drug Design Utilizing Hydrogen Bonding Interactions

The presence of two hydrogen bond donors in the core scaffold [1] makes this compound a strategic choice for structure-based design where specific, directional interactions are required for target engagement, as supported by molecular docking studies showing favorable binding to the DNA gyrase active site [3].

Precise Synthesis and Scale-Up with Well-Defined Physical Properties

The well-characterized density (1.649 g/cm³) and powder form [1] enable accurate reagent handling and process reproducibility, distinguishing it from close analogs like the 7-methyl derivative which exhibits a different density and solid form [4].

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